N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide

Descripción general

Descripción

“N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group is used in organic synthesis to protect amines and amino acids . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Various methods have been developed for the Boc protection of amines, including the use of catalysts like Amberlyst-15 and solvent-free conditions .Molecular Structure Analysis

The molecular structure of Boc compounds has been studied using X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis

Boc-protected amines and amino acids are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Aplicaciones Científicas De Investigación

Water-soluble Agents for Amine Protection

4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride reacts with amino-acid sodium salts in aqueous solutions, leading to the formation of BOC-amino acids, which are isolated by solvent extraction. This process shows the utility of water-soluble agents in the t-butoxycarbonylation (BOC-protection) of amines, a critical step in peptide synthesis (Guibe-jampel & Wakselman, 1971).

Synthesis of Tert-butyl Esters of N-Protected Amino Acids

Tert-butyl fluorocarbonate (Boc-F) is used for synthesizing tert-butyl esters of N-protected amino acids. The reaction, conducted at room temperature under mild conditions, involves triethylamine and 4-dimethylaminopyridine, demonstrating the versatility of Boc in the synthesis of amino acid derivatives (Loffet et al., 1989).

Heterogeneous Catalysis in Amine Protection

H3PW12O40, a heteropoly acid, is a highly efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This method, notable for its speed and environmental benignity, avoids side products like isocyanates and ureas, providing a clean pathway to N-Boc derivatives (Heydari et al., 2007).

Electrophilic Amination Using N-Boc-O-tosyl Hydroxylamine

N-Boc-O-tosyl hydroxylamine is an effective NH-Boc transfer reagent for N-amination of amino acids and their derivatives, useful in synthesizing modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives

The synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives, employing a microwave-assisted Negishi coupling, demonstrates the role of Boc-protected amino acids in developing synthetic opioid ligands (Bender et al., 2015).

Mecanismo De Acción

Direcciones Futuras

The future directions in the field of Boc-protected amines and amino acids could involve the development of more efficient and eco-friendly methods for the introduction and removal of the Boc group . Additionally, the study of the properties and applications of Boc-protected compounds will continue to be an important area of research .

Propiedades

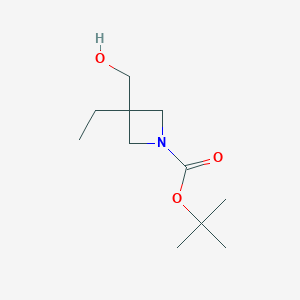

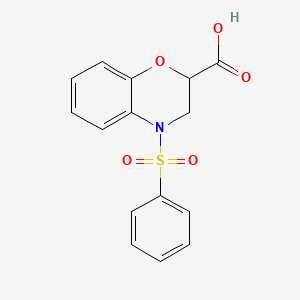

IUPAC Name |

tert-butyl N-[5-(dimethylamino)-2,3-dimethyl-5-oxopent-1-en-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-10(2)14(6,9-11(17)16(7)8)15-12(18)19-13(3,4)5/h1,9H2,2-8H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVJJVSRNIPSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(CC(=O)N(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)

![1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408742.png)